

# **Evobrutinib in Relapsing Multiple Sclerosis: A Comparative Meta-Analysis of Clinical Trial Data**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for **evobrutinib**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of relapsing multiple sclerosis (RMS). The data is compared with an active comparator, teriflunomide, and the broader landscape of emerging BTK inhibitors.

## **Executive Summary**

**Evobrutinib**, an oral, central nervous system (CNS)-penetrant BTK inhibitor, was investigated as a novel treatment for RMS. While Phase II trials showed promising results in reducing MRI lesion activity, the pivotal Phase III evolutionRMS 1 and 2 trials did not meet their primary endpoint of reducing the annualized relapse rate (ARR) compared to the approved oral therapy, teriflunomide.[1][2][3][4][5] Furthermore, safety data from the Phase III trials indicated a higher incidence of liver enzyme elevations with **evobrutinib**, raising safety concerns.[1][6][7] Consequently, the efficacy and safety findings do not support the use of **evobrutinib** for RMS, and there are currently no plans to bring it to market.[1][8]

#### Mechanism of Action: BTK Inhibition in MS

**Evobrutinib** is designed to modulate the inflammatory processes central to multiple sclerosis through the inhibition of Bruton's tyrosine kinase. BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells, such as macrophages and microglia.[8][9][10][11] By blocking BTK, **evobrutinib** is thought to inhibit B-cell activation and proliferation, thereby



reducing the production of autoantibodies and pro-inflammatory cytokines that contribute to demyelination and nerve damage in MS.[11] Additionally, its ability to penetrate the CNS allows it to potentially modulate the activity of microglia, which are implicated in the chronic inflammation and progression of the disease.[9]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Evobrutinib's mechanism of action in MS.

# **Clinical Trial Data Summary**



### Phase II Clinical Trial (NCT02975349)

The Phase II trial of **evobrutinib** provided initial proof-of-concept, demonstrating a significant reduction in MRI lesion activity.

Key Efficacy Endpoints (Phase II)

| Endpoint                                               | Placebo                                      | Evobrutinib<br>25mg QD | Evobrutinib<br>75mg QD                 | Evobrutinib<br>75mg BID                          | Dimethyl Fumarate 240mg BID (Reference Arm) |
|--------------------------------------------------------|----------------------------------------------|------------------------|----------------------------------------|--------------------------------------------------|---------------------------------------------|
| Sum of T1<br>Gd+ Lesions<br>(Weeks 12-<br>24)          | -                                            | -                      | Significant<br>Reduction<br>vs Placebo | Significant<br>Reduction<br>vs Placebo           | -                                           |
| Annualized<br>Relapse Rate<br>(ARR) at<br>Week 48      | 0.37<br>(Placebo/Evo<br>brutinib 25mg<br>QD) | -                      | 0.13                                   | 0.08                                             | -                                           |
| New or<br>Enlarging T2<br>Lesions<br>(Weeks 12-<br>24) | 5.96                                         | 6.52                   | 3.41                                   | 2.19<br>(Significant<br>Reduction vs<br>Placebo) | -                                           |

Data sourced from multiple reports on the Phase II trial results.[12][13][14][15]

### Phase III Clinical Trials (evolutionRMS 1 & 2)

The Phase III program consisted of two identical, multicenter, randomized, double-blind, active-controlled trials comparing **evobrutinib** to teriflunomide.

Primary and Secondary Efficacy Endpoints (Phase III)



| Endpoint                                             | Evobrutinib (45mg<br>BID) | Teriflunomide<br>(14mg QD) | Statistical<br>Significance |
|------------------------------------------------------|---------------------------|----------------------------|-----------------------------|
| Annualized Relapse<br>Rate (ARR) -<br>evolutionRMS 1 | 0.15                      | 0.14                       | Not Met (p=0.55)            |
| Annualized Relapse<br>Rate (ARR) -<br>evolutionRMS 2 | 0.11                      | 0.11                       | Not Met (p=0.51)            |

Data from the primary analysis of the evolutionRMS 1 and 2 trials.[1][2]

The trials demonstrated that the efficacy of **evobrutinib** was not superior to that of teriflunomide in reducing relapse rates.[1][5][9][16] No significant differences were observed in secondary endpoints, including disability progression and other MRI measures.[7][17]

Safety and Tolerability (Phase III)

| Adverse Event                               | Evobrutinib (n=1140)                                                           | Teriflunomide (n=1146)                                                         |  |
|---------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--|
| Any Treatment-Emergent Adverse Event (TEAE) | 85.6%                                                                          | 87.2%                                                                          |  |
| Serious TEAEs                               | 7.5%                                                                           | 5.6%                                                                           |  |
| Most Common TEAEs                           | COVID-19 (19.6%), Headache (15.4%), Increased Alanine Aminotransferase (15.2%) | COVID-19 (19.5%), Headache (15.4%), Increased Alanine Aminotransferase (17.8%) |  |
| Liver Enzyme Elevation (≥5x ULN)            | 5.0%                                                                           | <1%                                                                            |  |
| Hy's Law Cases                              | 3                                                                              | 1                                                                              |  |

ULN: Upper Limit of Normal. Data from pooled analysis of evolutionRMS 1 and 2.[1]

A notable safety finding was the higher incidence of liver enzyme elevations, including cases meeting the biochemical definition of Hy's Law, in the **evobrutinib** group compared to the



teriflunomide group.[1] Although these cases were reversible upon treatment discontinuation, they represent a significant safety concern.[1][6]

# Experimental Protocols Phase III evolutionRMS 1 and 2 Study Design

- Study Design: Two multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group Phase III trials.[1][2][18]
- Participants: Adults aged 18-55 years with a diagnosis of relapsing multiple sclerosis (including relapsing-remitting MS and secondary progressive MS with relapses) and an Expanded Disability Status Scale (EDSS) score of 0.0-5.5.[1]
- Intervention: Participants were randomized 1:1 to receive either:
  - Oral evobrutinib 45 mg twice daily plus a once-daily oral placebo.[2][18]
  - Oral teriflunomide 14 mg once daily plus a twice-daily oral placebo.[2][18]
- Duration: Up to 156 weeks.[1][2][18]
- Primary Endpoint: Annualized Relapse Rate (ARR) based on adjudicated qualified relapses.
   [1]
- Secondary Endpoints: Time to disability progression confirmed at 12 and 24 weeks, and various MRI lesion activity markers.





Click to download full resolution via product page

Figure 2: High-level workflow of the evolutionRMS Phase III clinical trials.

# **Comparison with Other BTK Inhibitors**

**Evobrutinib** is one of several BTK inhibitors that have been in late-stage development for MS. The outcomes of these trials are shaping the future of this drug class in MS treatment.



| Drug         | Developer  | Phase III Relapsing<br>MS Trial Outcome<br>vs. Teriflunomide                       | Key<br>Differentiator/Note                                                                                                                 |
|--------------|------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Evobrutinib  | Merck KGaA | Not Superior in reducing ARR.[1][2][3]                                             | Higher incidence of liver enzyme elevations.[1] Development for MS halted.[8]                                                              |
| Tolebrutinib | Sanofi     | Did not meet primary<br>endpoint of reducing<br>relapses in GEMINI<br>studies.[16] | Showed promise in delaying disability progression in non-relapsing secondary progressive MS (HERCULES study). [16][19]                     |
| Fenebrutinib | Roche      | Phase III trials<br>ongoing (FENhance 1<br>& 2).[19]                               | A non-covalent<br>(reversible) BTK<br>inhibitor. Phase II data<br>showed near-<br>complete suppression<br>of disease activity.[19]<br>[20] |
| Remibrutinib | Novartis   | Phase III trials<br>ongoing (REMODEL I<br>& II).[19]                               | Also being compared against teriflunomide.                                                                                                 |

The mixed results from the **evobrutinib** and tolebrutinib trials highlight the challenges in demonstrating superior efficacy over established oral therapies for relapsing MS.[9][16] The ongoing trials for fenebrutinib and remibrutinib will be critical in determining the ultimate role of BTK inhibitors in the MS treatment landscape.[9][19]

## Conclusion



The comprehensive analysis of clinical trial data for **evobrutinib** in relapsing MS indicates that, despite a promising mechanism of action and positive Phase II results, the drug failed to demonstrate superiority over the active comparator teriflunomide in the pivotal Phase III evolutionRMS trials.[1][6] The lack of superior efficacy, combined with a concerning safety profile regarding liver enzyme elevations, does not support its use in this patient population.[1] [7] The broader landscape of BTK inhibitors still holds potential, particularly in addressing CNS-compartmentalized inflammation, but the clinical development of **evobrutinib** for MS has been discontinued. Future research and the results of ongoing trials with other agents in this class will be essential to clarify their therapeutic value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and efficacy of evobrutinib in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merck Provides Update on Phase III Results for Evobrutinib in Relapsing Multiple Sclerosis [merckgroup.com]
- 3. biopharmaboardroom.com [biopharmaboardroom.com]
- 4. neurologylive.com [neurologylive.com]
- 5. nationalmssociety.org [nationalmssociety.org]
- 6. msaustralia.org.au [msaustralia.org.au]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. Evobrutinib | MS Trust [mstrust.org.uk]
- 9. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]







- 12. Positive Phase 2 Results for Evobrutinib Treatment of MS and Initiation of Phase 3 Trials
   Practical Neurology [practicalneurology.com]
- 13. Positive late-breaking phase II data evaluating investigational oral therapy Consortium of Multiple Sclerosis Centers [mscare.org]
- 14. Evobrutinib demonstrates efficacy, safety in relapsing MS | MDedge [mdedge.com]
- 15. MS Minute: Late-Breaking Data From ECTRIMS—Evobrutinib Safet [practicalneurology.com]
- 16. BTK Inhibitors in MS Treatment: Recent Clinical Trial Results and Key Takeaways -Rocky Mountain MS Center [mscenter.org]
- 17. researchgate.net [researchgate.net]
- 18. Merck's multiple sclerosis therapy trials fail to meet primary goals [clinicaltrialsarena.com]
- 19. labiotech.eu [labiotech.eu]
- 20. Roche's BTK inhibitor shines in multiple sclerosis trial Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Evobrutinib in Relapsing Multiple Sclerosis: A
   Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b607390#meta-analysis-of-evobrutinib-clinical-trial-data-for-relapsing-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com